Enantiospecific Aryl Sulfotransferase IV Recognition: Substrate Versus Inhibitor Discrimination
The (R)-(−) and (S)-(+) enantiomers of 1,2,3,4-tetrahydro-1-naphthol exhibit opposite functional interactions with aryl sulfotransferase (AST) IV . This enantiospecificity is absent in achiral analogs such as 1-naphthol or racemic 2-tetralol, which lack stereogenic centers [1].
| Evidence Dimension | Enzyme functional interaction (substrate vs. inhibitor) |
|---|---|
| Target Compound Data | (R)-(−)-enantiomer: substrate for AST IV; (S)-(+)-enantiomer: competitive inhibitor of AST IV |
| Comparator Or Baseline | Achiral analogs (1-naphthol, 2-tetralol): no stereogenic center, therefore no enantiospecific discrimination possible |
| Quantified Difference | Qualitative functional inversion (substrate → inhibitor) within same molecular scaffold based solely on stereochemistry |
| Conditions | Rat liver aryl sulfotransferase IV enzyme assay with 1-naphthalenemethanol as sulfation substrate |
Why This Matters
Procurement of racemic material versus single enantiomers determines whether the compound functions as a substrate or inhibitor in AST IV assays, directly impacting experimental outcomes in drug metabolism studies.
- [1] Rao SI, Duffel MW. Benzylic alcohols as stereospecific substrates and inhibitors for aryl sulfotransferase. Chirality. 1991;3(2):104-111. View Source
